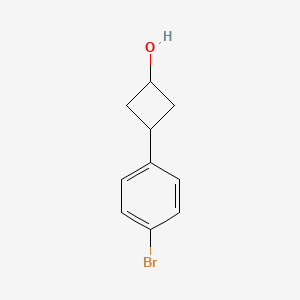

3-(4-Bromophenyl)cyclobutanol

Beschreibung

3-(4-Bromophenyl)cyclobutanol (CAS: 1236410-46-0) is a cyclobutanol derivative featuring a strained four-membered cyclobutane ring substituted with a hydroxyl group and a para-bromophenyl moiety. Its molecular formula is C₁₀H₁₁BrO (molecular weight: 227.10 g/mol). The compound exists in two stereoisomeric forms: cis and trans, with the trans isomer (also denoted as (1r,3r)-3-(4-bromophenyl)cyclobutan-1-ol) being more commonly referenced in synthetic studies .

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10,12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZJORQWSPNAKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)cyclobutanol can be achieved through several methods. One common approach involves the use of epihalohydrins or epoxy alcohol derivatives in a formal [3 + 1]-cycloaddition reaction with 1,1-diborylalkanes . This method provides access to borylated cyclobutanols containing substituents at three of the four positions on the cyclobutane ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Bromophenyl)cyclobutanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(4-Bromophenyl)cyclobutanone.

Reduction: Formation of 3-(4-Phenyl)cyclobutanol.

Substitution: Formation of 3-(4-Azidophenyl)cyclobutanol or 3-(4-Cyanophenyl)cyclobutanol.

Wissenschaftliche Forschungsanwendungen

3-(4-Bromophenyl)cyclobutanol has several applications in scientific research:

Chemistry: It serves as a versatile scaffold for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving brominated aromatic compounds.

Industry: Used in the development of new materials and chemical processes, particularly those requiring brominated intermediates.

Wirkmechanismus

The mechanism of action of 3-(4-Bromophenyl)cyclobutanol depends on its specific application. In chemical reactions, the bromine atom and the hydroxyl group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the specific reactions and conditions used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Isomeric Forms

- cis-3-(4-Bromophenyl)cyclobutanol: The cis isomer (CAS: 1183047-51-9) differs in stereochemistry, leading to distinct physical properties. For instance, the spatial arrangement of the hydroxyl and bromophenyl groups affects hydrogen-bonding capabilities and solubility.

- 3-(4-Bromophenyl)cyclobutanamine: Replacing the hydroxyl group with an amine (-NH₂) alters reactivity. The amine derivative (CAS: 1156296-38-6) can participate in acid-base reactions or act as a ligand in coordination chemistry. This functional group substitution reduces hydrogen-bond donor capacity but introduces nucleophilic character, enabling applications in organocatalysis or pharmaceutical synthesis .

Comparison with Bulkier Cyclobutanol Derivatives

- The increased steric hindrance from the diphenyl substituents reduces ring strain but may hinder reactivity in polymerization or coupling reactions. NMR data indicate electronic differences due to the extended conjugation of phenyl groups, which could stabilize the ring structure compared to 3-(4-bromophenyl)cyclobutanol .

Comparison with Non-Cyclobutanol Bromophenyl Compounds

- Unlike this compound, they exhibit notable anti-inflammatory activity by suppressing LPS-induced NO generation in cells . This highlights the role of the core structure in biological activity, as cyclobutanol derivatives are less explored for therapeutic applications.

Data Table: Key Properties of this compound and Analogs

Reactivity in Polymerization

This compound has been utilized in Pd-catalyzed ring-opening polymerizations, where the bromine atom facilitates oxidative addition steps. This reactivity is shared with other brominated cyclobutanols but contrasts with non-halogenated analogs, which require additional activating groups .

Hydrogen Bonding and Crystallography

The hydroxyl group in this compound enables hydrogen-bond networks, influencing crystal packing. Computational tools like SHELX and ORTEP-3 have been employed to analyze its crystal structure, revealing similarities to other alcohols in graph set analysis (e.g., R₂²(8) motifs) . In contrast, amine derivatives form weaker N–H···X bonds, leading to less predictable supramolecular architectures .

Biologische Aktivität

3-(4-Bromophenyl)cyclobutanol is an organic compound noted for its unique structural features, including a cyclobutane ring and a hydroxyl group attached to a 4-bromophenyl moiety. Its molecular formula is C10H11BrO, and it has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound can be synthesized through various methods, including the reaction of 4-bromobenzyl chloride with cyclobutanone in the presence of a base such as sodium hydride. The synthesis typically occurs under anhydrous conditions to maximize yield and purity.

| Property | Value |

|---|---|

| Molecular Formula | C10H11BrO |

| Molecular Weight | 227.10 g/mol |

| Functional Groups | Hydroxyl, Bromine |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator in specific biochemical pathways. The compound's hydroxyl group enhances its reactivity, potentially allowing it to participate in hydrogen bonding and other interactions critical for biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study reported that the compound reduced cell viability in breast cancer cells by inducing oxidative stress and activating apoptotic pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It is believed to modulate inflammatory cytokine production, thereby reducing inflammation in models of acute and chronic inflammatory diseases. This effect may be mediated through the inhibition of specific signaling pathways involved in inflammation.

Binding Affinity Studies

Interaction studies have shown that this compound has a notable binding affinity for several biological targets. These studies utilize various assays to assess the compound's effects on enzymatic activities and receptor functions, providing insights into its pharmacological profile.

Case Studies

-

Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effects of this compound on human breast cancer cells.

- Method : MTT assay was used to measure cell viability.

- Results : The compound significantly reduced cell viability (IC50 = 12 µM) compared to control groups, indicating strong anticancer potential.

-

Investigation of Anti-inflammatory Effects :

- Objective : To assess the anti-inflammatory effects of the compound in a murine model.

- Method : Measurement of serum cytokines (IL-6, TNF-α) post-treatment.

- Results : Treatment with this compound led to a significant decrease in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-(4-Chlorophenyl)cyclobutanol | Chlorine substitution affects reactivity | Moderate anticancer activity |

| 3-Amino-3-(4-bromophenyl)cyclobutanol | Amino group alters reactivity | Enhanced anti-inflammatory properties |

| 3-(4-Fluorophenyl)cyclobutanol | Fluorine substitution influences binding | Limited biological activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.